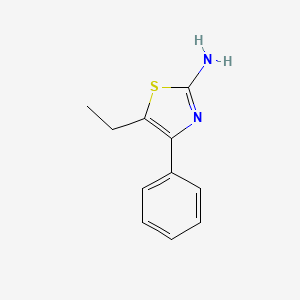

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Descripción general

Descripción

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 34176-47-1 . It has a molecular weight of 204.3 and its IUPAC name is 5-ethyl-4-phenyl-1,3-thiazol-2-ylamine .

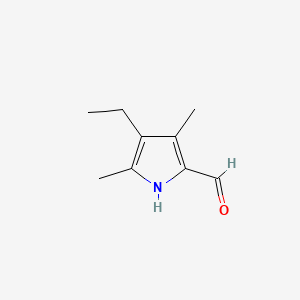

Molecular Structure Analysis

The InChI code for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine is 1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) . This indicates that the molecule contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a powder with a melting point of 68-69°C . and is stored at room temperature .Aplicaciones Científicas De Investigación

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .

- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Pharmaceutical and Biological Activities

Industrial Applications

Antifungal Activity

- Thiazole derivatives have been found to act as antioxidants, analgesics, and anti-inflammatory agents .

- Over the years, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold that have these properties .

- Thiazole analogs have been found to have antiviral and antimalarial activities .

- These compounds can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Antioxidant, Analgesic, and Anti-inflammatory Activities

Antiviral and Antimalarial Activities

Neuroprotective and Anticonvulsant Activities

- Thiazole derivatives have been found to have antibacterial and antimycobacterial activities .

- These compounds have been used in the treatment of various bacterial and mycobacterial infections .

- Thiazole derivatives have been found to have antipyretic (fever-reducing) activity .

- These compounds have been used in the treatment of fever and other related conditions .

- Thiazole derivatives have been found to have anti-allergic activity .

- These compounds have been used in the treatment of various allergic reactions .

- Thiazole derivatives have been found to have antihelmintic (worm-expelling) activity .

- These compounds have been used in the treatment of various helminth (worm) infections .

- Thiazole derivatives have been found to have ulcerogenic (ulcer-causing) activities .

- These compounds have been used in the treatment of various ulcer-related conditions .

Antibacterial and Antimycobacterial Activities

Antipyretic Activity

Anti-Allergic Activity

Antihelmintic Activity

Ulcerogenic Activities

Diuretic Activity

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFDVPXYBZEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187776 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4-phenyl-1,3-thiazol-2-amine | |

CAS RN |

34176-47-1 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

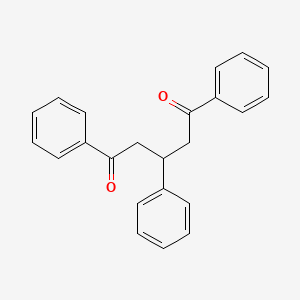

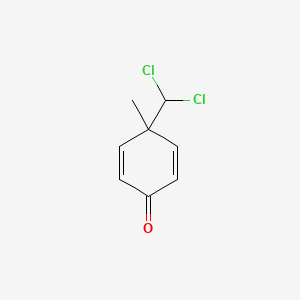

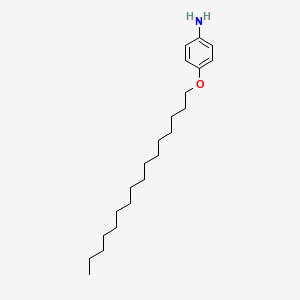

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.